Functional Selectivity Advantage: Senexin A Lacks Cortistatin A-Associated ROCK-Dependent Anti-Endothelial Activity
Senexin A differentiates from Cortistatin A by lacking inhibitory activity against Rho-associated coiled-coil kinase (ROCK), a key driver of anti-endothelial cell toxicity. Unlike Cortistatin A, Senexin A does not produce strong anti-endothelial effects, providing a cleaner pharmacological window for studying CDK8/19 biology without confounding vascular toxicity [1].
| Evidence Dimension | Off-target ROCK inhibition and anti-endothelial activity |
|---|---|
| Target Compound Data | No inhibition of ROCK; no strong anti-endothelial cell activity observed |
| Comparator Or Baseline | Cortistatin A exhibits strong anti-endothelial cell activity via ROCK inhibition |
| Quantified Difference | Qualitative absence of ROCK-mediated endothelial toxicity |
| Conditions | Cell-based assays; referenced in original discovery publication |
Why This Matters
This off-target difference is critical for researchers studying CDK8/19 in endothelial biology or requiring minimal vascular interference in complex in vivo models.
- [1] Porter DC, et al. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities. Proc Natl Acad Sci U S A. 2012;109(34):13799-13804. View Source
